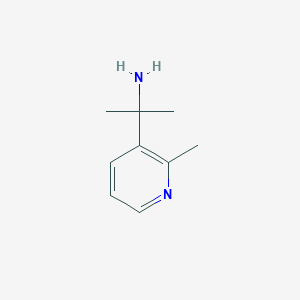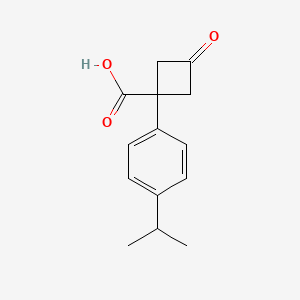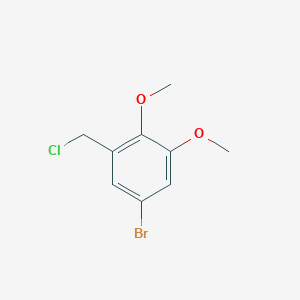
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the bromination and chloromethylation of 2,3-dimethoxybenzene. The process can be summarized as follows:
Bromination: 2,3-dimethoxybenzene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 5-position of the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine or chloromethyl groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Aplicaciones Científicas De Investigación
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-(Chloromethyl)-2,3-dimethoxybenzene:
5-Bromo-1-(hydroxymethyl)-2,3-dimethoxybenzene: Contains a hydroxymethyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Número CAS |
86232-32-8 |
|---|---|
Fórmula molecular |
C9H10BrClO2 |
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
5-bromo-1-(chloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
ZJNIEZJSCWHMQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


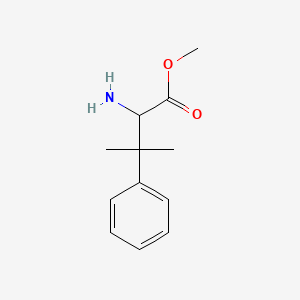
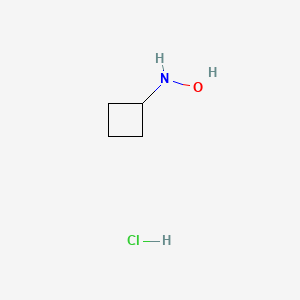
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
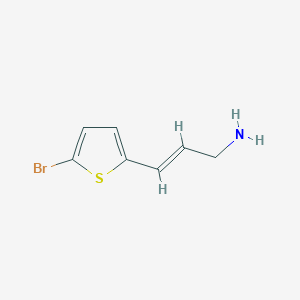
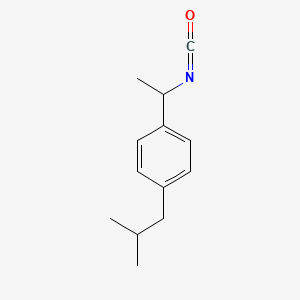
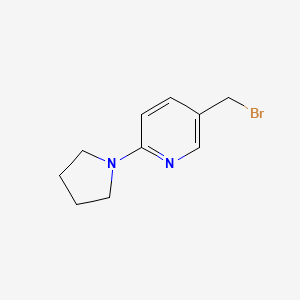
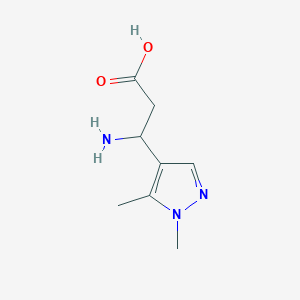

![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)
